Butafosfan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Glucose Metabolism and Insulin Signaling

Scientific Field: Nutritional Science

Summary of Application: Butaphosphan is an organic phosphorus compound used in several species for the prevention of rapid catabolic states.

Results: In food restriction, butaphosphan preserved epididymal white adipose tissue (WAT) mass, increased glucose, NEFA, and the HOMA index.

Stress Attenuation in Aquaculture

Scientific Field: Aquaculture

Summary of Application: Butaphosphan-cyanocobalamin, a combination drug comprising an organic source of phosphorus and a synthetic form of vitamin B12, is used to attenuate stress responses in livestock.

Results: BTP-C increased adenosine 5′-triphosphate (ATP) levels; this effect was more pronounced at 22 °C than at 13 °C.

Bacterial Infections and Inflammation

Scientific Field: Veterinary Medicine

Summary of Application: Butafosfan is used to treat bacterial infections, reduce inflammation, and improve the overall health of animals.

Methods of Application: The specific methods of application can vary depending on the species and condition of the animal.

Stress Attenuation in Livestock

Scientific Field: Animal Science

Summary of Application: Butaphosphan-cyanocobalamin, a combination drug comprising an organic source of phosphorus and a synthetic form of vitamin B12, is used to attenuate stress responses in livestock.

Results: The results can include a reduction in stress symptoms occurring during various situations.

Metabolic Ketosis and Milk Production in Dairy Cows

Summary of Application: Butaphosphan is used in dairy cows after calving to improve metabolic ketosis and milk production during the postpartum period.

Methods of Application: The specific methods of application can vary depending on the condition of the animal.

Social Stress Reduction in Piglets

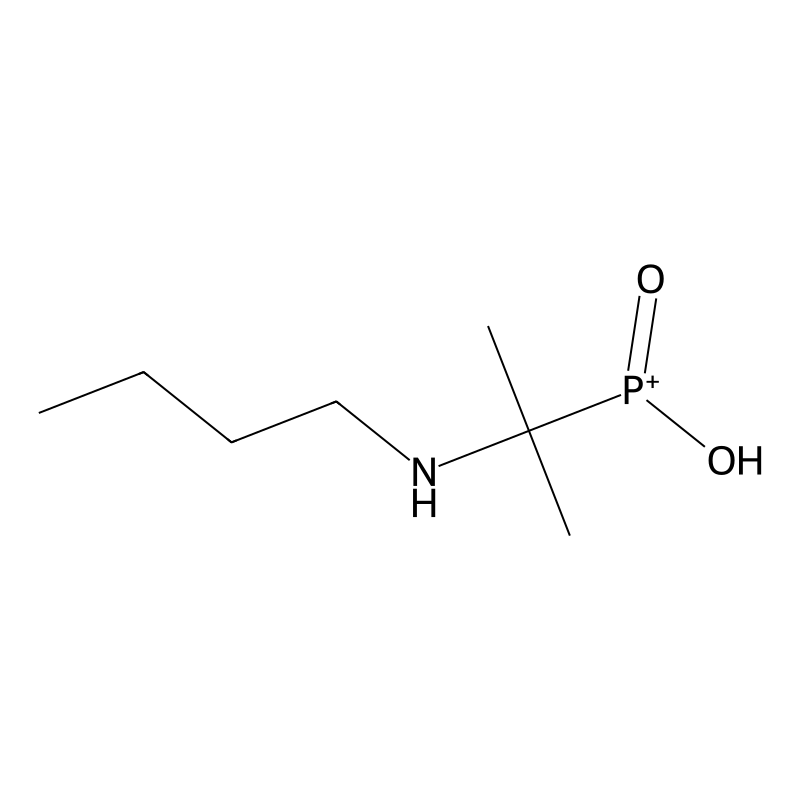

Butafosfan, chemically known as [1-(butylamino)-1-methyl-ethyl]-phosphonic acid, is a synthetic organic phosphorous compound classified as a phosphonic acid. It contains approximately 17.3% phosphorus and is distinct from biologically occurring organic phosphorous compounds like adenosine triphosphate and deoxyribonucleic acid. This compound is primarily utilized in veterinary medicine as a metabolic stimulant to enhance energy metabolism in various animal species, particularly in livestock .

The precise mechanism of action of butafosfan remains unclear []. While it functions as a source of phosphorus, its effects on metabolism may involve more complex interactions. Some research suggests it might influence energy metabolism and support liver function [, ]. However, further investigation is needed to elucidate the specific mechanisms.

Butafosfan is generally considered safe for its intended veterinary use at recommended dosages []. However, information on its specific toxicity is limited. As with any medication, proper handling and adherence to prescribed guidelines are crucial.

Limitations:

- In-depth research on the mechanism of action and long-term effects of butafosfan is limited.

- Data on specific physical and chemical properties like melting and boiling points is unavailable.

Future Research Directions:

- Elucidating the specific mechanisms by which butafosfan influences metabolism.

- Investigating the long-term effects of butafosfan administration in animals.

- Assessing its potential interactions with other medications.

The synthesis of butafosfan typically involves the reaction of n-butylamine with acetone in the presence of a molecular sieve under controlled temperature and stirring conditions. This method allows for the formation of the desired phosphonic acid derivative efficiently. Alternative methods may include variations in reactant ratios or additional catalysts to optimize yield and purity .

Research on butafosfan has revealed its interactions with several biological systems. For instance, it has been shown to enhance immune responses and modulate stress responses in animals subjected to thermal stress. Studies indicate that butafosfan can prevent increases in non-esterified fatty acids while promoting glycogen synthesis, suggesting its role in energy homeostasis during metabolic challenges .

Butafosfan shares similarities with several other phosphonic acid derivatives and organic phosphorous compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Butaphosphan | [1-(butylamino)-1-methyl-ethyl]-phosphonic acid | Synthetic; enhances metabolism; used with vitamin B12 |

| Phosphoric Acid | H₃PO₄ | Naturally occurring; essential for energy transfer (ATP) |

| Glyphosate | N-(phosphonomethyl)glycine | Herbicide; different biological activity |

| Aminoethylphosphonic Acid | 2-Aminoethylphosphonic acid | Involved in plant metabolism; not used in veterinary medicine |

Butafosfan is unique due to its specific application as a veterinary metabolic stimulant that does not occur naturally, differentiating it from other common phosphorous compounds used in agriculture or biochemistry .

Non-Esterified Fatty Acid (NEFA) Mobilization

Non-Esterified Fatty Acids are fatty acids released from adipose tissue during lipolysis, serving as energy substrates during periods of negative energy balance [7]. Under normal physiological conditions, NEFA mobilization provides essential energy for tissues when glucose availability is limited [8]. However, excessive NEFA mobilization can lead to pathological conditions such as hepatic lipidosis and ketosis, particularly in transition dairy cows experiencing significant energy deficits [9].

Butafosfan has been shown to reduce NEFA mobilization in a dose-dependent manner, with studies demonstrating a linear reduction in plasma NEFA concentrations following treatment [4]. The mechanism behind this effect involves preservation of adipose tissue mass and reduction of fat mobilization through alterations in gene expression related to lipid metabolism [10]. By preserving epididymal white adipose tissue mass, butafosfan effectively limits the excessive release of fatty acids into circulation during periods of metabolic stress [19].

Research findings indicate that butafosfan administration results in a significant reduction in serum NEFA concentrations, with higher doses producing more pronounced effects [5]. This reduction in NEFA mobilization contributes to improved metabolic health by decreasing the lipid load on the liver and reducing the substrate available for ketogenesis [11]. The parallel decrease in serum NEFA and total bilirubin concentrations observed in treated animals provides evidence of the treatment's efficacy, as both metabolites utilize common hepatic pathways [5].

Beta-Hydroxybutyrate (BHBA) Reduction

Beta-Hydroxybutyrate is a ketone body produced during incomplete oxidation of fatty acids, serving as an alternative energy source for tissues during glucose shortage [11]. While BHBA production represents a normal adaptive response to energy deficit, elevated levels indicate ketosis, which can lead to reduced productivity and health issues in animals [12]. The pathological elevation of BHBA is often associated with excessive NEFA mobilization and impaired hepatic metabolism [13].

Butafosfan significantly reduces blood BHBA concentrations, with studies reporting reductions ranging from 28% to 75% following treatment [5]. The mechanism underlying this effect involves alteration of hepatic gene expression, particularly of beta-hydroxybutyrate dehydrogenase 2, and improvement of overall energy metabolism [3]. By enhancing energy metabolism and reducing NEFA mobilization, butafosfan decreases the substrate available for ketogenesis and improves the liver's capacity to metabolize fatty acids completely [10].

Research has demonstrated that butafosfan treatment leads to a significant reduction in plasma BHBA in both combination therapy and as a standalone treatment [13]. The effect appears to be mediated through improved hepatic function and altered expression of genes involved in ketone body metabolism [3]. The reduction in BHBA concentration correlates with improved metabolic status and general health in treated animals, suggesting that butafosfan effectively addresses the underlying metabolic imbalance rather than merely suppressing ketone body formation [11].

Gene Expression in Fatty Acid Oxidation (ACOX1, CPT1A, ACACa)

Butafosfan exerts significant effects on the expression of key genes involved in fatty acid oxidation, contributing to its overall impact on lipid metabolism [10]. Three genes of particular importance in this context are peroxisomal acyl-coenzyme A oxidase 1 (ACOX1), carnitine palmitoyltransferase 1A (CPT1A), and acetyl-CoA carboxylase alpha (ACACa) [3].

ACOX1 (Peroxisomal Acyl-Coenzyme A Oxidase 1)

ACOX1 functions as a rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway, catalyzing the first step in the oxidation of very long-chain fatty acids [12]. This enzyme plays a crucial role in lipid metabolism by initiating the breakdown of fatty acids that are too long to be processed directly by mitochondrial oxidation systems [8]. Butafosfan treatment has been shown to increase the expression of ACOX1 in liver tissues, enhancing the capacity for fatty acid oxidation [3].

Studies in mice fed a hypercaloric diet and then subjected to food restriction demonstrated that butafosfan treatment significantly increased ACOX1 expression, which was associated with reduced fatty acid accumulation in liver tissues [10]. This upregulation of ACOX1 contributes to improved lipid metabolism by enhancing the capacity for fatty acid oxidation, particularly in conditions of metabolic challenge [3]. The increased expression of ACOX1 following butafosfan treatment suggests that the compound promotes more efficient utilization of fatty acids, potentially reducing the accumulation of lipid intermediates that can contribute to metabolic dysfunction [8].

CPT1A (Carnitine Palmitoyltransferase 1A)

CPT1A serves as a rate-limiting enzyme that catalyzes the transfer of long-chain fatty acids into mitochondria for oxidation [12]. This enzyme is critical for mitochondrial fatty acid oxidation, as it facilitates the transport of fatty acids across the mitochondrial membrane, a necessary step for their subsequent breakdown and energy production [17]. Butafosfan treatment upregulates CPT1A expression, improving fatty acid transport into mitochondria and enhancing oxidative capacity [10].

Research has shown that butafosfan administration increases CPT1A expression in liver tissues, particularly in animals experiencing metabolic challenges [3]. This upregulation facilitates more efficient transport of fatty acids into mitochondria, where they can undergo complete oxidation to produce energy [12]. The enhanced expression of CPT1A following butafosfan treatment contributes to improved fatty acid utilization and reduced accumulation of lipid intermediates that can lead to metabolic dysfunction [10].

ACACa (Acetyl-CoA Carboxylase Alpha)

ACACa catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, representing the first and rate-limiting step in fatty acid synthesis [17]. This enzyme plays a dual role in lipid metabolism, as malonyl-CoA not only serves as a substrate for fatty acid synthesis but also acts as an inhibitor of CPT1, thereby regulating fatty acid oxidation [12]. Butafosfan treatment increases ACACa expression, potentially enhancing the regulation of fatty acid synthesis and oxidation balance [10].

Studies in mice have demonstrated that butafosfan administration increases the expression of ACACa in liver tissues, which may contribute to improved metabolic regulation [3]. While increased ACACa expression might theoretically enhance fatty acid synthesis, the overall metabolic effects of butafosfan suggest that the compound promotes a balanced approach to lipid metabolism, with improved regulation of both synthetic and oxidative pathways [10]. The coordinated upregulation of ACACa along with ACOX1 and CPT1A indicates that butafosfan enhances the overall capacity for lipid metabolism regulation rather than simply promoting either synthesis or breakdown in isolation [3].

Table 1: Chemical Properties of Butafosfan

| Property | Value |

|---|---|

| Chemical Name | Butafosfan / (1-(Butylamino)-1-methylethyl)phosphinic acid |

| CAS Number | 17316-67-5 |

| Molecular Formula | C7H18NO2P |

| Molecular Weight | 179.2 g/mol |

| Physical Form | Solid |

| Color | White to Off-White |

| Solubility | Slightly soluble in water and methanol |

| Melting Point | 219 °C |

| Boiling Point | 273.4±42.0 °C (Predicted) |

| Stability | Hygroscopic |

Table 2: Butafosfan Effects on Non-Esterified Fatty Acid (NEFA) Mobilization

| Aspect | Description |

|---|---|

| Definition | Non-Esterified Fatty Acids are fatty acids released from adipose tissue during lipolysis |

| Normal Physiological Role | Non-Esterified Fatty Acids serve as energy substrates during periods of negative energy balance |

| Pathological Elevation | Excessive Non-Esterified Fatty Acid mobilization leads to hepatic lipidosis and ketosis, especially in transition dairy cows |

| Butafosfan Effect | Butafosfan reduces Non-Esterified Fatty Acid mobilization in a dose-dependent manner |

| Mechanism of Action | Preserves adipose tissue mass and reduces fat mobilization by altering gene expression related to lipid metabolism |

| Research Evidence | Studies show linear reduction in plasma Non-Esterified Fatty Acid concentrations with increasing doses of butafosfan treatment |

Table 3: Butafosfan Effects on Beta-Hydroxybutyrate (BHBA) Reduction

| Aspect | Description |

|---|---|

| Definition | Beta-Hydroxybutyrate is a ketone body produced during incomplete oxidation of fatty acids |

| Normal Physiological Role | Beta-Hydroxybutyrate serves as an alternative energy source for tissues during glucose shortage |

| Pathological Elevation | Elevated Beta-Hydroxybutyrate levels indicate ketosis, which can lead to reduced productivity and health issues |

| Butafosfan Effect | Butafosfan significantly reduces blood Beta-Hydroxybutyrate concentrations |

| Mechanism of Action | Alters hepatic gene expression of beta-hydroxybutyrate dehydrogenase 2 and improves energy metabolism |

| Research Evidence | Studies report 28-75% reduction in blood Beta-Hydroxybutyrate concentrations following butafosfan treatment |

Table 4: Butafosfan Effects on Gene Expression in Fatty Acid Oxidation

| Gene | Full Name | Function | Butafosfan Effect |

|---|---|---|---|

| ACOX1 | Peroxisomal Acyl-Coenzyme A Oxidase 1 | Rate-limiting enzyme in peroxisomal fatty acid β-oxidation pathway | Increased expression, enhancing fatty acid oxidation capacity |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme that catalyzes transfer of fatty acids into mitochondria for oxidation | Upregulated expression, improving fatty acid transport into mitochondria |

| ACACa | Acetyl-CoA Carboxylase Alpha | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first step in fatty acid synthesis | Increased expression, potentially enhancing fatty acid synthesis regulation |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant